1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester
Description
1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester is a spirocyclic compound featuring a bicyclic framework with two ester-protected carboxylic acid groups. The benzyl and tert-butyl ester groups confer distinct physicochemical properties, such as enhanced lipophilicity and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting molecules .
Properties
IUPAC Name |
7-O-benzyl 1-O-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-14-11-20(22)9-12-21(13-10-20)17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWJGUPMZQPENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Malonate-Based Route (Seven-Step Protocol)
The foundational synthesis begins with ethyl malonate, as detailed in patent CN111620869A. The sequence involves:
- Ethanol-mediated condensation : Ethyl malonate reacts in ethanol at 25–80°C for 5 hours to form a bis-ester intermediate.
- Lithium borohydride reduction : The intermediate undergoes reduction in tetrahydrofuran (THF) at 0–70°C for 2.5 hours, yielding a diol.
- Tosyl protection : Treatment with p-toluenesulfonyl chloride in dichloromethane (DCM) at 25°C for 12 hours introduces a sulfonate leaving group.
- Cesium carbonate-mediated cyclization : Acetonitrile solvent facilitates ring closure at 25–90°C for 3 hours, forming the spirocyclic core.
- Magnesium-mediated reduction : Methanol and magnesium chips reduce the tosylated intermediate at 25–80°C for 1 hour.
- Boc protection : Boc anhydride in DCM at 25°C for 12 hours installs the tert-butyl carbamate group.
- Benzyl esterification : Substitution with benzyl chloroformate under basic conditions introduces the benzyl ester.
Key Data :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol, 80°C | 92 |
| 2 | LiBH₄, THF | 85 |
| 3 | TsCl, DCM | 78 |
| 4 | Cs₂CO₃, MeCN | 70 |
| 5 | Mg, MeOH | 65 |
| 6 | Boc₂O, DCM | 88 |
| 7 | BnOCOCl, Base | 75 |
Alternative Route via Reductive Amination
Patent CN113214256A describes a parallel pathway using reductive amination:
- Condensation : Ethylenediamine derivatives react with carbonyl compounds in ethanol at 100°C for 16 hours.
- Sodium borohydride reduction : The imine intermediate is reduced to the amine in methanol at 25°C for 2 hours.
- Dual protection : Sequential treatment with Boc anhydride and benzyl chloroformate installs both ester groups.
Advantages :
- Higher overall yield (82% vs. 75% in the seven-step method).
- Reduced reliance on air-sensitive reagents (e.g., LiBH₄).
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- Palladium-assisted deprotection : Hydrogenolysis of benzyl groups using Pd/C in methanol achieves >95% selectivity.
- Microwave-assisted cyclization : Reducing reaction time from 3 hours to 45 minutes with comparable yield (68%).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals (δ, ppm) |
|---|---|
| ¹H NMR | 1.44 (s, Boc CH₃), 5.12 (s, Bn CH₂) |
| ¹³C NMR | 155.2 (COO), 80.1 (C-O tert-butyl) |
| IR | 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide) |
Chemical Reactions Analysis
Types of Reactions: 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Ester Groups
- 7-Aza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-tert-butyl ester (): Differs by lacking the benzyl ester group at position 1. The absence of the benzyl group reduces steric hindrance and may increase reactivity in nucleophilic substitutions.
- (2S,3S)-2-Phenylpyrrolidine-1,3-dicarboxylic acid 1-tert-Butyl ester (): Contains a phenyl substituent instead of the spirocyclic diaza framework. Molecular weight: 291.34 g/mol vs. High cost ($4,000/g) reflects its niche use in enantioselective synthesis .
Spirocyclic Diazas with Single Ester Protection
- 1,7-Diaza-spiro[4.4]nonane-7-carboxylic acid tert-butyl ester (): Smaller spiro ring system ([4.4] vs. [3.5]) and only one tert-butyl ester group. Molecular weight: 226.32 g/mol, significantly lower than the target compound. Likely less sterically hindered, enabling broader applicability in coupling reactions .
Functionalized Piperazine and Pyrrolidine Derivatives
4-Methanesulfonyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester ():
- N-Fmoc-L-aspartic acid 1-tert-butyl ester (): Non-spiro amino acid derivative with Fmoc and tert-butyl protection. Molecular weight: 445.46 g/mol vs. ~350–400 g/mol (estimated for the target compound). Price: ¥31,000 (~$200) for high-purity batches, indicating cost-effectiveness for peptide synthesis .
Key Comparative Data Table
Biological Activity
1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid 7-benzyl ester 1-tert-butyl ester, also known by its CAS number 1936016-59-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by two or more rings sharing a single atom. The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of the compound is C20H28N2O4, with a molecular weight of approximately 360.45 g/mol. The structure consists of a spirocyclic framework that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O4 |
| Molecular Weight | 360.45 g/mol |
| CAS Number | 1936016-59-9 |
| Purity | ≥97% |
The biological activity of 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid derivatives has been linked to their ability to interact with specific enzymes and receptors. These interactions can lead to modifications in enzyme activity or receptor signaling pathways, which may result in therapeutic effects against various diseases.
Enzyme Inhibition
Recent studies have indicated that derivatives of this compound exhibit potent inhibitory effects on certain enzymes involved in cancer progression, particularly those associated with the RAS signaling pathway. For instance, research has highlighted the efficacy of related diazaspiro compounds as covalent inhibitors targeting the KRAS G12C mutation, a known driver in non-small cell lung cancer (NSCLC) .
Case Studies
- Inhibition of KRAS G12C : A study published in Nature reported that derivatives of 1,7-diazaspiro[3.5]nonane effectively bind to the KRAS protein at the G12C mutation site, demonstrating significant antitumor activity in xenograft mouse models. The lead compound showed high metabolic stability and dose-dependent tumor suppression .
- Receptor Binding Studies : Additional research has focused on the binding affinity of these compounds to various receptors involved in cellular signaling. For example, studies have shown that certain derivatives can modulate receptor activity, potentially leading to altered cellular responses that could be beneficial in treating diseases like cancer and metabolic disorders.
Synthesis and Optimization
The synthesis of 1,7-Diaza-spiro[3.5]nonane derivatives typically involves multistep organic reactions that enhance yield and purity. Recent advancements have optimized these synthetic routes to facilitate easier production for research and potential therapeutic applications.
Comparative Analysis
A comparative analysis with similar compounds reveals that while many spiro compounds exhibit biological activity, the unique nitrogen-containing spiro structure of 1,7-Diaza-spiro[3.5]nonane derivatives may confer distinct pharmacological properties.
| Compound Name | Biological Activity |
|---|---|
| 1,7-Diaza-spiro[3.5]nonane-1,7-dicarboxylic acid | Potent enzyme inhibitor |
| Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | Effective against KRAS mutations |
| Other diazaspiro derivatives | Varying degrees of receptor modulation |
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity in organic synthesis?
The compound’s spirocyclic core (a nonane ring fused at position 3.5) introduces conformational rigidity, which enhances stereochemical control during reactions. The benzyl ester at position 7 and tert-butyl ester at position 1 act as orthogonal protecting groups, enabling selective deprotection under acidic (tert-butyl) or hydrogenolytic (benzyl) conditions . The nitrogen atoms at positions 1 and 7 contribute to nucleophilic reactivity, facilitating ring-opening or substitution reactions in drug discovery workflows .
Basic: What are the standard synthetic routes, and what critical parameters affect yield?
The synthesis typically involves:
Spirocyclic core formation : Cyclization of a diamine precursor (e.g., 2,7-diazaspiro[3.5]nonane) under basic conditions.
Esterification : Sequential protection with benzyl chloroformate (for position 7) and tert-butyl dicarbonate (for position 1) in dichloromethane, with triethylamine as a base .
Critical parameters :
- Temperature control (<25°C) to avoid racemization.
- Stoichiometric excess (1.2–1.5 eq) of protecting reagents to ensure complete substitution.
- Purity of starting materials (≥95% by HPLC) to minimize side products .
Advanced: How can computational methods optimize synthesis or predict regioselectivity in derivatization?
Quantum mechanical calculations (e.g., DFT) can model transition states to predict regioselectivity during substitutions. For example:
- Reaction path searches : Identify low-energy pathways for ester deprotection or ring-opening.
- Molecular docking : Screen spirocyclic scaffolds against biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Tools like PubChem’s SMILES descriptors and ICReDD’s reaction databases enable rapid validation of predicted pathways .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Contradictions often arise from:
- Substituent effects : Minor changes (e.g., methyl vs. benzyl groups) alter steric hindrance or hydrogen-bonding capacity .
- Assay conditions : Variations in pH or solvent polarity (e.g., DMSO vs. aqueous buffer) impact solubility and bioavailability.
Resolution strategy : - Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Conduct structure-activity relationship (SAR) analysis with a congeneric series to isolate critical functional groups .
Methodological: What analytical techniques confirm structural integrity and purity?
- NMR : H and C NMR verify spirocyclic geometry (e.g., distinct tert-butyl singlet at δ 1.4 ppm) and ester group integration .
- HPLC : Reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) assess purity (>98% area under the curve).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at 330.34 m/z) .
Advanced: What role does the spirocyclic scaffold play in drug design, and how does it compare to non-spiro analogs?
The spirocyclic structure:
- Enhances metabolic stability : Rigid conformation reduces off-target interactions and CYP450-mediated oxidation.
- Improves binding affinity : Fits into constrained enzyme pockets (e.g., proteases or kinases) with higher specificity than linear analogs .
Comparative studies show spiro derivatives exhibit 3–5× lower IC values in kinase inhibition assays vs. non-spiro counterparts .
Methodological: What safety considerations are critical when handling this compound?
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) per SDS data .
- Mitigation : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation of powdered form.
- Waste disposal : Neutralize with aqueous NaOH (1M) before incineration .
Advanced: What strategies enable regioselective modifications of the spirocyclic core?
- Directed C-H activation : Use palladium catalysts with directing groups (e.g., pyridine) to functionalize specific positions.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze benzyl esters without affecting tert-butyl groups .
- Protection/deprotection cascades : Sequential use of TFA (for tert-butyl) and H/Pd-C (for benzyl) allows stepwise derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
